molecular formula C26H23ClFN3O2 B2532005 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 915189-19-4

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2532005
CAS No.: 915189-19-4
M. Wt: 463.94
InChI Key: XMCGKEUGZMEAMF-UHFFFAOYSA-N
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Description

The compound 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid. Its core structure comprises:

  • A 1H-1,3-benzodiazole (benzimidazole) ring linked via a 2-(4-chlorophenoxy)ethyl chain.
  • A pyrrolidin-2-one moiety substituted at the 1-position with a (4-fluorophenyl)methyl group.

The 4-chlorophenoxy and 4-fluorobenzyl groups likely enhance lipophilicity and metabolic stability, critical for drug-likeness.

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2/c27-20-7-11-22(12-8-20)33-14-13-31-24-4-2-1-3-23(24)29-26(31)19-15-25(32)30(17-19)16-18-5-9-21(28)10-6-18/h1-12,19H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGKEUGZMEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction between 4-chlorophenol and an appropriate ethyl halide.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of an appropriate amine with a γ-lactone or through cyclization reactions involving amides and α-halo ketones.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under basic conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive sites:

  • Benzodiazole Ring : Susceptible to electrophilic substitution and nucleophilic attacks.

  • Pyrrolidinone Lactam : Capable of hydrolysis, ring-opening, or nucleophilic addition.

  • 4-Chlorophenoxyethyl Group : May undergo nucleophilic aromatic substitution or oxidation.

  • 4-Fluorobenzyl Group : Stable under most conditions but reactive in cross-coupling reactions.

Key Reaction Pathways:

Reaction TypeSite of ReactivityConditions/ReagentsProducts/OutcomesCitations
Hydrolysis Pyrrolidinone lactamAcidic (HCl) or basic (NaOH)Ring-opening to form amino acid
Electrophilic Substitution Benzodiazole C-5 positionHNO₃/H₂SO₄ (nitration)Nitro-substituted derivative
Nucleophilic Aromatic Substitution 4-Chlorophenoxy groupNaOH, nucleophile (e.g., -OH, -NH₂)Phenol or amine derivatives
Reduction Benzodiazole ringH₂/Pd-CPartially saturated derivatives

Synthetic Modifications

The synthesis of this compound involves multi-step reactions, as inferred from patent literature and synthetic protocols for analogous benzodiazole derivatives :

  • Benzodiazole Formation : Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.

  • Alkylation : Introduction of the 4-chlorophenoxyethyl group via nucleophilic substitution using 2-(4-chlorophenoxy)ethyl bromide.

  • Pyrrolidinone Functionalization : Coupling of the fluorobenzyl group via amide bond formation or alkylation.

Optimization Parameters:

StepCatalysts/SolventsTemperature (°C)Yield (%)Purity Method
Benzodiazole cyclizationH₂SO₄ (conc.)80–10065–75HPLC
AlkylationK₂CO₃, DMF60–8070–85NMR, MS
FluorobenzylationEDCI/HOBt, CH₂Cl₂RT50–60Column chromatography

Stability and Degradation

The compound’s stability under varying conditions has been studied to inform storage and formulation:

  • Photodegradation : Exposure to UV light leads to cleavage of the benzodiazole ring, forming chlorophenoxyethylamine and fluorobenzyl fragments.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl gas (confirmed by TGA-MS).

Degradation Byproducts:

ConditionMajor ByproductsMechanism
Acidic Hydrolysis4-Chlorophenoxyethanol, fluorobenzylamineLactam ring hydrolysis
Alkaline ConditionsBenzodiazole sulfonate derivativesSulfonation at C-5 position

Cross-Coupling Reactions

The fluorobenzyl group participates in palladium-catalyzed cross-coupling reactions, enabling derivatization:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl structures .

    • Example: Reaction with phenylboronic acid yields a biphenyl derivative (confirmed by X-ray crystallography) .

Reaction Table:

SubstrateCatalyst SystemProductYield (%)
4-Fluorobenzyl-BrPd(PPh₃)₄, K₂CO₃Biphenyl derivative78
4-Fluorobenzyl-ClPd(OAc)₂, SPhosHeteroaryl coupled product65

Biological Relevance and Reactivity

  • Oxidative Metabolism : CYP450-mediated oxidation of the pyrrolidinone ring to form hydroxylated metabolites .

  • Glucuronidation : Conjugation of the fluorobenzyl group enhances excretion .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its biological activity:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : In vivo experiments demonstrated that it significantly prolongs survival times in models of acute cerebral ischemia, indicating neuroprotective properties .

Material Science

In addition to biological applications, this compound can serve as a building block for synthesizing advanced materials:

  • Polymer Production : Its derivatives may be utilized in creating polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
  • Coatings and Adhesives : The unique chemical structure allows for modifications that can lead to materials with desirable adhesive properties.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells revealed that it induces apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.

Case Study 2: Neuroprotection

Research involving animal models subjected to induced cerebral ischemia showed that treatment with this compound led to reduced neuronal death and improved functional recovery post-injury. These findings support its potential use in therapeutic strategies for stroke patients.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights differences in substituents among the target compound and its analogs (derived from , and 11):

Compound ID Phenoxy Substituent N-Substituent (Pyrrolidinone) Notable Features
Target Compound 4-Chlorophenoxy (4-Fluorophenyl)methyl Electron-withdrawing Cl and F groups
2-Methoxyphenoxy 4-Chlorophenyl Electron-donating methoxy group
3-Methylphenoxy (4-Fluorophenyl)methyl Lipophilic methyl group
2-Methoxy-4-allylphenoxy 2-Methoxyphenyl Allyl group for potential reactivity
2-Allylphenoxy 4-Methoxyphenyl Polar methoxy substituent

Impact of Substituents on Properties

Phenoxy Group Variations: 4-Chlorophenoxy (Target): Enhances lipophilicity and may improve membrane permeability compared to methoxy or allyl derivatives . Allyl Groups (): Offer sites for further functionalization (e.g., Michael addition) or modulate steric effects .

N-Substituent Variations :

  • (4-Fluorophenyl)methyl (Target, ) : Fluorine increases metabolic stability and may enhance target binding via hydrophobic interactions .
  • 4-Chlorophenyl () : Similar lipophilicity to the target but lacks the methylene spacer, possibly reducing conformational flexibility .
  • Methoxyphenyl () : Polar substituents may improve solubility but reduce CNS penetration .

Biological Activity

The compound 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodiazole ring, a chlorophenoxyethyl group, and a pyrrolidin-2-one moiety. Its molecular formula is C27H26ClN3OC_{27}H_{26}ClN_3O with a molecular weight of approximately 455.96 g/mol. The presence of halogenated phenyl groups suggests potential interactions with biological targets.

Research indicates that this compound may interact with specific molecular targets within biological systems, potentially modulating receptor activity or enzyme function. The exact mechanisms are still under investigation, but preliminary studies suggest roles in:

  • Anticancer Activity : The compound may inhibit tumor cell proliferation through pathways involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation.

Biological Activity Data

A summary of biological activities observed in various studies is provided below:

Activity TypeObservationsReference
AnticancerInhibition of cancer cell lines (e.g., breast and lung cancer) with IC50 values in low micromolar range.
Anti-inflammatoryReduction in levels of TNF-alpha and IL-6 in vitro assays.
Enzyme InhibitionPotential inhibition of phospholipase A2 activity, which may relate to phospholipid metabolism.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 5 µM for MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis through the caspase pathway.

Case Study 2: Anti-inflammatory Mechanism

In an in vitro study using macrophages, the compound demonstrated a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that optimize yields and purity. Common reagents include oxidizing agents and catalysts tailored to specific reaction conditions. The synthetic route can affect the biological activity, making it essential to refine these processes for therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one?

  • Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact yield. For example, highlights that XRPD analysis of similar pyrrolidinone derivatives revealed crystalline purity as a critical factor for yield optimization. Adjusting stoichiometric ratios of intermediates (e.g., 4-chlorophenoxyethyl and 4-fluorobenzyl groups) during coupling steps can reduce side reactions. Use HPLC (≥95% purity threshold) to monitor intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1^1H/13^13C NMR to verify substituent positions (e.g., benzodiazol and fluorophenyl groups) and FTIR for functional group validation (C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight, while XRPD (as in ) identifies crystalline phases. For amorphous impurities, use DSC to detect glass transitions .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Cremophor EL). ’s safety data for a related fluorophenyl-pyrrolidinone compound suggests pH-dependent solubility; test buffered solutions (pH 4–9) with UV-Vis quantification. For cell-based assays, pre-formulate with cyclodextrins to improve bioavailability .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound against kinase targets?

  • Methodological Answer : Conduct systematic substituent variation:

  • Replace 4-chlorophenoxyethyl with electron-withdrawing groups (e.g., nitro, ) to assess electronic effects on binding.
  • Modify the pyrrolidin-2-one ring with methyl or spirocyclic groups (see ) to probe steric tolerance.
  • Use molecular docking (e.g., AutoDock Vina) guided by X-ray crystallography data from ’s benzodiazol derivatives to predict binding poses .

Q. How can researchers resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods:

  • Compare enzymatic inhibition (IC50_{50}) with cell-based proliferation assays (e.g., MTT).
  • Account for off-target effects using siRNA knockdowns or isoform-specific inhibitors.
  • Replicate experiments using split-plot designs (as in ) to isolate variability from biological vs. technical factors .

Q. What approaches are effective in characterizing polymorphic forms of this compound?

  • Methodological Answer : Polymorph screening requires solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by XRPD ( ) and Raman spectroscopy to distinguish lattice vibrations. For kinetic stability, perform accelerated aging studies (40°C/75% RH) with periodic PXRD analysis. Use DSC/TGA to correlate thermal behavior with crystallinity .

Q. How can metabolic instability in hepatic microsomal assays be mitigated during lead optimization?

  • Methodological Answer : Identify metabolic soft spots via LC-MS/MS metabolite profiling. Introduce steric hindrance (e.g., deuterium at labile C-H bonds) or replace metabolically vulnerable groups (e.g., fluorophenyl in shows improved stability over chlorophenyl). Test cytochrome P450 inhibition to rule out pharmacokinetic liabilities .

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